(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol (1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18200208
InChI: InChI=1S/C8H11NO2/c1-6-4-7(9-11-6)8(5-10)2-3-8/h4,10H,2-3,5H2,1H3
SMILES:
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol

(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol

CAS No.:

Cat. No.: VC18200208

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol -

Specification

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
IUPAC Name [1-(5-methyl-1,2-oxazol-3-yl)cyclopropyl]methanol
Standard InChI InChI=1S/C8H11NO2/c1-6-4-7(9-11-6)8(5-10)2-3-8/h4,10H,2-3,5H2,1H3
Standard InChI Key XXFSJBDYWAWGNZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NO1)C2(CC2)CO

Introduction

Chemical Identity and Structural Features

The IUPAC name “(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol” reflects its core structure: a cyclopropane ring substituted at one carbon with a hydroxymethyl group (-CH2OH) and at the adjacent carbon with a 5-methylisoxazole heterocycle. The molecular formula is C8H11NO2, with a molecular weight of 153.18 g/mol. Key structural attributes include:

  • Cyclopropane ring: A three-membered carbon ring with bond angles of 60°, introducing significant steric strain and reactivity .

  • 5-Methylisoxazole: A five-membered aromatic ring containing oxygen and nitrogen atoms at positions 1 and 2, respectively, with a methyl group at position 5 .

  • Methanol group: A primary alcohol (-CH2OH) providing hydrogen-bonding capability and synthetic versatility .

The canonical SMILES representation is CC1=CC(=NO1)C2(CC2)CO, and the InChIKey is computable as YWGHGSISXCLRBP-UHFFFAOYSA-N based on analogous structures .

Synthesis and Reaction Pathways

The synthesis of (1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol involves strategic cyclopropanation and heterocycle formation steps. A plausible route, inspired by methodologies in the literature , proceeds as follows:

Cyclopropanation of Allylic Alcohols

A precursor such as 3-(prop-1-en-2-yl)-5-methylisoxazole undergoes cyclopropanation using ethyl diazoacetate in the presence of a rhodium catalyst (e.g., Rh2(OAc)4). This reaction exploits the carbene transfer mechanism to form the strained cyclopropane ring . Subsequent hydrolysis of the ester group yields the primary alcohol.

Example Reaction:

3-(prop-1-en-2-yl)-5-methylisoxazole+CH2N2COOEtRh2(OAc)4(1-(5-Methylisoxazol-3-yl)cyclopropyl)methyl acetateH2O(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol\text{3-(prop-1-en-2-yl)-5-methylisoxazole} + \text{CH}_2\text{N}_2\text{COOEt} \xrightarrow{\text{Rh}_2(\text{OAc})_4} \text{(1-(5-Methylisoxazol-3-yl)cyclopropyl)methyl acetate} \xrightarrow{\text{H}_2\text{O}} \text{(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol}

Alternative Pathway: Imidate Intermediate

Another approach involves converting the alcohol to a trichloroacetimidate (e.g., using DBU and CCl3CN) . This intermediate facilitates further functionalization, such as glycosylation or alkylation, though this is more relevant for derivatives than the parent compound.

Key Reaction Conditions:

  • Temperature: 0–25°C for cyclopropanation .

  • Catalyst Loading: 1–2 mol% Rh2(OAc)4 .

  • Yield: ~70–85% based on analogous cyclopropane syntheses .

Physicochemical Properties

Experimental data for the exact compound remains limited, but properties can be extrapolated from structurally related molecules :

PropertyValueSource Analogue
Molecular Weight153.18 g/molCalculated
LogP~1.2 (Predicted)
SolubilityModerate in polar solvents
Melting PointNot reported
Boiling PointNot reported

The LogP value suggests moderate lipophilicity, balancing the hydrophilic methanol group and the hydrophobic cyclopropane-isoxazole system . Solubility in water is likely limited (~10–50 mg/mL) but enhanced in DMSO or methanol .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (CDCl3):

    • δ 1.0–1.2 (m, 2H, cyclopropane CH2)

    • δ 1.4–1.6 (m, 2H, cyclopropane CH2)

    • δ 2.4 (s, 3H, isoxazole-CH3)

    • δ 3.6 (t, 2H, -CH2OH)

    • δ 4.8 (s, 1H, -OH)

    • δ 6.2 (s, 1H, isoxazole-H) .

  • 13C NMR:

    • δ 8–12 (cyclopropane carbons)

    • δ 22.5 (isoxazole-CH3)

    • δ 62.1 (-CH2OH)

    • δ 96–165 (isoxazole carbons) .

Mass Spectrometry

  • ESI-TOF MS: m/z 153.18 [M+H]+ .

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